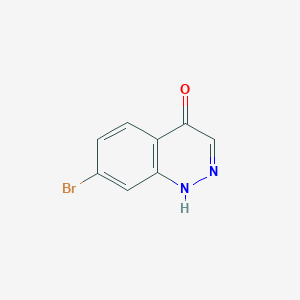

7-Bromocinnolin-4(1h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromocinnolin-4(1h)-one is a chemical compound with the molecular formula C8H5BrN2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 7-Bromocinnolin-4(1h)-one involves a multi-step reaction . The first step involves the use of anhydrous sodium carbonate and dichloro [1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) in water monomer and 1,2-dimethoxyethane at 80°C for 4 hours . The second step involves the use of palladium diacetate, dicyclohexyl (2’,4’,6’-triisopropyl-[1,1’-bi-phenyl]-2-yl)phosphane, and anhydrous potassium acetate in 1,4-dioxane at 75°C for 1.5 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 7-Bromocinnolin-4(1h)-one consists of 11 heavy atoms, 10 of which are aromatic . The structure has no rotatable bonds, 2 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis

7-Bromocinnolin-4(1h)-one has a molecular weight of 225.0 . It is predicted to have a melting point of 279-281°C, a boiling point of 370.7±22.0°C, and a density of 1.705±0.06 g/cm3 . It is a solid at room temperature and is brown in color .Aplicaciones Científicas De Investigación

Chemoproteomic Characterization

7-Bromocinnolin-4(1H)-one derivatives have been explored for their potential in chemoproteomic studies. Notably, research on quinolin-2(1H)-one inhibitors, which have structural similarities to 7-Bromocinnolin-4(1H)-one, has highlighted their potency and selectivity as bromodomain inhibitors. These compounds, due to their chemical stability, are suitable for affinity capture experiments, which are crucial in the selective drug action targeting bromodomains, an essential element in the control of gene expression in eukaryotes (Wu et al., 2014).

Synthesis of Anticoccidial Drugs

The synthesis process of Halofuginone hydrobromide, an effective drug against Eimeria species in poultry, involves intermediates structurally related to 7-Bromocinnolin-4(1H)-one. This process, which includes several reaction steps starting from 7-bromo-6-chloroquinazolin-4(3H)-one, demonstrates the compound's significance in creating veterinary pharmaceuticals with substantial anti-coccidial properties (Zhang, Yao, & Liu, 2017).

Development of Bromodomain Inhibitors

In the realm of cancer research, derivatives similar to 7-Bromocinnolin-4(1H)-one have been developed as bromodomain inhibitors, particularly targeting Bromodomain-containing protein 4 (BRD4). These compounds, including indazole-4,7-dione derivatives, have shown promise in inhibiting the proliferation of cancer cells, suggesting the potential of 7-Bromocinnolin-4(1H)-one related structures in oncological therapeutics (Yoo et al., 2018).

Catalytic Applications in Organic Synthesis

The compound has been studied for its utility in catalytic reactions. Research involving 3-bromocinnoline, a related structure, showed its effectiveness in producing various organic compounds, demonstrating the versatility of 7-Bromocinnolin-4(1H)-one in synthetic chemistry (Ames & Bull, 1982).

Exploring New Antimicrobial Agents

Research on 7-Bromocinnolin-4(1H)-one derivatives has also ventured into the synthesis of compounds with significant antimicrobial properties. Studies have demonstrated the potential of these compounds in creating new antibacterial and antifungal agents, highlighting their role in addressing antimicrobial resistance (Bhat, Shalla, & Dongre, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

7-bromo-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMGNXHYRVJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromocinnolin-4(1h)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2375160.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)

![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)